molecular formula C14H10BrClN2OS2 B2686796 (Z)-5-bromo-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 851080-45-0

(Z)-5-bromo-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No.: B2686796
CAS No.: 851080-45-0
M. Wt: 401.72
InChI Key: PKQUYSFPTUBSJW-VKAVYKQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-5-bromo-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a sophisticated synthetic compound designed for advanced research applications, particularly in neuroscience and medicinal chemistry. This molecule integrates a bromothiophene carboxamide scaffold with a complex benzo[d]thiazole moiety, a structural combination observed in potent bioactive molecules. Compounds featuring N-(benzothiazolyl) carboxamide frameworks have been identified as selective antagonists for specialized neurological targets, such as the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily . The structural elements of this compound—including the bromo-substituted thiophene and the chlorinated, dimethylated benzothiazole—are engineered to facilitate specific interactions with biological targets, potentially acting as a negative allosteric modulator for ion channels involved in synaptic signaling . Furthermore, the benzo[d]thiazole core is a privileged structure in medicinal chemistry, found in molecules with a wide range of biological activities, from antimicrobial to anticancer applications . This reagent is provided strictly for non-human research use only and is not intended for diagnostic, therapeutic, or any veterinary applications. Researchers can employ this compound as a key intermediate in synthetic pathways, a tool for probing biological mechanisms, or a lead structure in the development of new therapeutic agents.

Properties

IUPAC Name

5-bromo-N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClN2OS2/c1-7-3-4-8(16)12-11(7)18(2)14(21-12)17-13(19)9-5-6-10(15)20-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQUYSFPTUBSJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=NC(=O)C3=CC=C(S3)Br)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(Z)-5-bromo-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing on various studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of Benzothiazole Derivative : The initial step typically includes the bromination of 5,7-dimethylbenzothiazole.
  • Formation of Thiophene Carboxamide : The reaction of the benzothiazole derivative with thiophene-2-carboxylic acid or derivatives leads to the formation of the target compound.

The final product can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity

Research indicates that thiophene carboxamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate potent activity against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
5-bromo-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)E. coli0.21 µM
5-bromo-N-(3-chloro-1,4-benzothiazol-2-yl)P. aeruginosa0.25 µM
This compoundStaphylococcus aureusTBD

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds with similar structures have been shown to inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis in different cancer cell lines.

A study reported that certain thiophene derivatives displayed significant cytotoxicity against Hep3B liver cancer cells with IC50 values ranging from 5.46 to 12.58 µM . The mechanism involves disruption of tubulin polymerization, akin to the action of known chemotherapeutic agents like Combretastatin A-4.

Table 2: Anticancer Activity Data

CompoundCancer Cell LineIC50 Value (µM)
This compoundHep3BTBD
Similar Thiophene DerivativeMCF711.6
Combretastatin A-4Hep3B23

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to the colchicine site on tubulin, preventing microtubule formation and disrupting mitosis.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, potentially reducing oxidative stress in cells .

Case Studies

Several case studies have highlighted the effectiveness of thiophene carboxamide derivatives in clinical settings:

  • Study on Hepatocellular Carcinoma : A study demonstrated that a related compound significantly inhibited tumor growth in Hep3B xenograft models.
  • Antibacterial Efficacy : Clinical isolates tested against similar compounds showed promising results in inhibiting pathogenic bacteria resistant to conventional antibiotics.

Comparison with Similar Compounds

Benzo[d]thiazole Derivatives

The benzo[d]thiazole scaffold is common in bioactive molecules. Key comparisons include:

Compound Substituents Key Features Reference
Target Compound 7-Cl, 3,4-diMe, 5-Br-thiophene Bromine enhances electrophilicity; Z-configuration stabilizes planar structure N/A
2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole Br at position 2, phenyl at position 6 Bromine substitution enables reactivity with secondary amines

Key Observations :

  • Chlorine and methyl groups on the benzo[d]thiazole core may improve metabolic stability compared to unsubstituted analogs.

Thiazolylmethylcarbamate Analogs

describes structurally complex thiazolylmethylcarbamates, such as bis(thiazol-5-ylmethyl) derivatives. While distinct from the target compound, these analogs highlight trends in heterocyclic design:

Analog Structure Functional Groups Reference
Compound x Hydroperoxypropan-2-yl, methylurea Hydroperoxy groups may confer oxidative reactivity
Compound z Multiple thiazol-5-ylmethoxycarbonylamino groups High steric bulk likely reduces membrane permeability

Key Observations :

  • Methyl and chloro substituents on the benzo[d]thiazole may reduce polarity compared to hydroperoxy-containing analogs, enhancing lipophilicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.